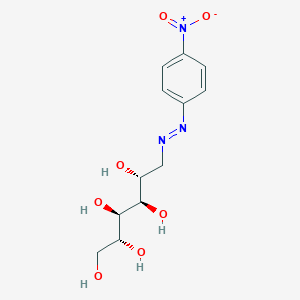![molecular formula C17H21NO2 B14155738 2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol) CAS No. 3534-25-6](/img/structure/B14155738.png)
2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) is a chemical compound with the molecular formula C17H21NO2. It is known for its unique structure, which includes two 4-methylphenol groups connected by a methylimino bridge. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) typically involves the reaction of 4-methylphenol with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 4-methylphenol, formaldehyde, methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous or organic solvent at a temperature range of 50-100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is similar to the laboratory synthesis but is scaled up with enhanced control over temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) exerts its effects involves interactions with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenol groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)
- 2,2’-[(Methylimino)dimethanediyl]bis(4,6-di-tert-butyl-3-methylphenol)
Uniqueness
2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) is unique due to its specific substitution pattern on the phenol rings and the presence of the methylimino bridge. This structure imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
3534-25-6 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
2-[[(2-hydroxy-5-methylphenyl)methyl-methylamino]methyl]-4-methylphenol |
InChI |
InChI=1S/C17H21NO2/c1-12-4-6-16(19)14(8-12)10-18(3)11-15-9-13(2)5-7-17(15)20/h4-9,19-20H,10-11H2,1-3H3 |
Clé InChI |
PYTRMEMFWBKJEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)CN(C)CC2=C(C=CC(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)

![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
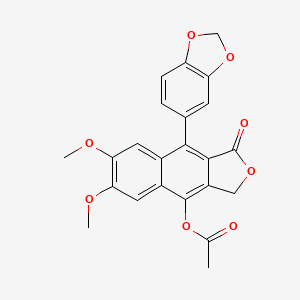
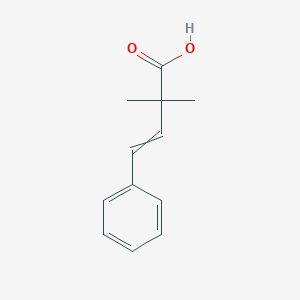
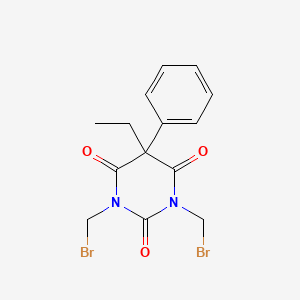
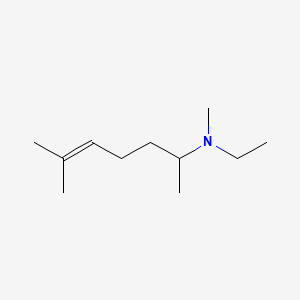
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14155703.png)
![5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile](/img/structure/B14155706.png)
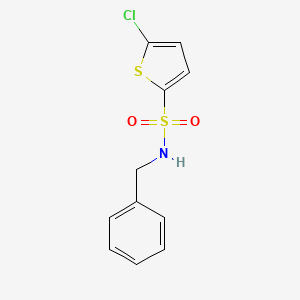
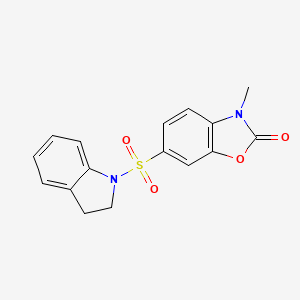
![2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-](/img/structure/B14155718.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14155722.png)
